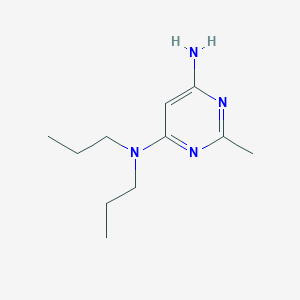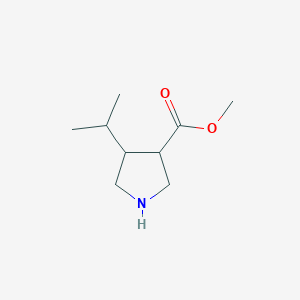![molecular formula C8H5F13O B13404974 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-72-6](/img/structure/B13404974.png)
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of perfluorohexyl groups and isotopic labeling with deuterium (2H) and carbon-13 (13C)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the reaction of perfluorohexyl iodide with isotopically labeled ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The mixture is stirred at a constant temperature, usually around 30°C, to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorohexyl carboxylic acids.
Reduction: Reduction reactions can convert the compound into perfluorohexyl alkanes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl alkanes.
Substitution: Various substituted perfluorohexyl derivatives.
Aplicaciones Científicas De Investigación
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: Investigated for its potential use in studying biological processes involving fluorinated compounds.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials, including non-stick coatings and fire-resistant fabrics
Mecanismo De Acción
The mechanism of action of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with lipid membranes, potentially altering their properties. Additionally, its isotopic labeling makes it a valuable tool for tracing metabolic pathways and studying molecular interactions in various systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Perfluorohexyl-[1,2-13C2]-ethanoic acid: A related compound with similar fluorinated groups but different functional groups.
Perfluorohexyloctane: Another fluorinated compound used in ophthalmology for treating dry eye disease.
Uniqueness
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its specific isotopic labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. Its combination of fluorinated and isotopically labeled groups makes it a versatile compound for various research applications .
Propiedades
Número CAS |
872398-72-6 |
|---|---|
Fórmula molecular |
C8H5F13O |
Peso molecular |
368.10 g/mol |
Nombre IUPAC |
1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octan-1-ol |
InChI |
InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2/i1+1,2+1D2 |
Clave InChI |
GRJRKPMIRMSBNK-CKAPDXAHSA-N |
SMILES isomérico |
[2H][13C]([2H])([13CH2]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
SMILES canónico |
C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
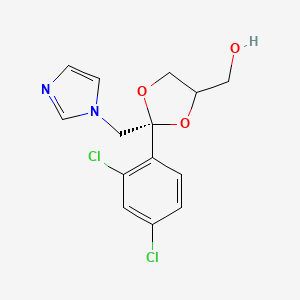
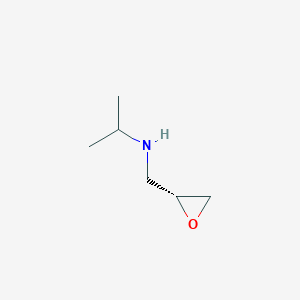
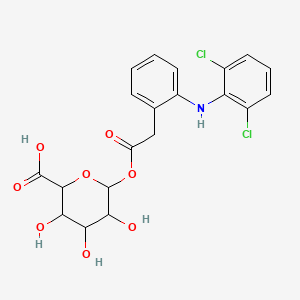

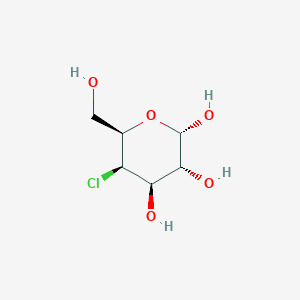
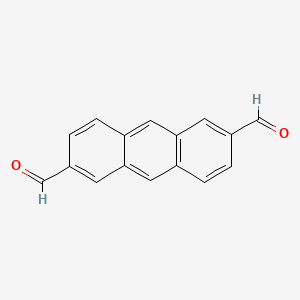
![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
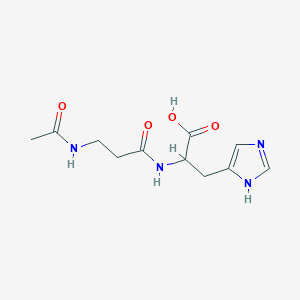
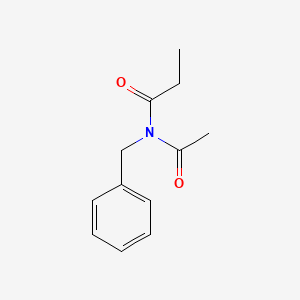
![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
